molecular formula C15H16N4O B11855871 n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide CAS No. 827318-29-6

n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide

Cat. No.: B11855871
CAS No.: 827318-29-6
M. Wt: 268.31 g/mol
InChI Key: UNTLXKVFEJNZPI-UHFFFAOYSA-N
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Description

n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide is a compound that features both pyrazole and indole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide typically involves the condensation of pyrazole-4-carbaldehydes with indole derivatives. One common method includes the use of chloro(trimethyl)silane in pyridine at 90°C under ambient air conditions . This reaction facilitates the formation of the desired product in good yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazole and indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide stands out due to its unique combination of pyrazole and indole moieties, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

827318-29-6

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]butanamide

InChI

InChI=1S/C15H16N4O/c1-2-4-15(20)19-13-6-3-5-12-11(13)7-14(18-12)10-8-16-17-9-10/h3,5-9,18H,2,4H2,1H3,(H,16,17)(H,19,20)

InChI Key

UNTLXKVFEJNZPI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=CC2=C1C=C(N2)C3=CNN=C3

Origin of Product

United States

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